2,2,2-trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H9BrF3NO2 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of trifluoroethyl and bromo-methylphenyl groups, making it a valuable entity in various chemical and industrial applications.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate typically involves the reaction of 4-bromo-2-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bromo-methylphenyl group may contribute to binding interactions with enzymes or receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but lacks the methyl group on the phenyl ring.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Similar trifluoroethyl and bromo groups but different overall structure.
2,2,2-Trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate: Similar but with different substitution pattern on the phenyl ring.
Uniqueness
2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of both trifluoroethyl and bromo-methylphenyl groups provides a distinct combination of properties that can be leveraged in various applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-6-4-7(11)2-3-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJAMWBBYRUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200054 | |
Record name | 2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087798-29-5 | |
Record name | 2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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